molecular formula C19H16N6O2S B2453490 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1004439-73-9

2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2453490
CAS No.: 1004439-73-9
M. Wt: 392.44
InChI Key: RGTRSWQMGDKPJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C19H16N6O2S and its molecular weight is 392.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O2S/c1-13-11-17(24-27-13)21-18(26)12-28-19-8-7-16(22-23-19)14-3-5-15(6-4-14)25-10-2-9-20-25/h2-11H,12H2,1H3,(H,21,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGTRSWQMGDKPJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H16N6OS2C_{19}H_{16}N_{6}O_{S}^{2}, with a molecular weight of approximately 408.5 g/mol. The compound features a unique combination of functional groups, including a pyrazole moiety, pyridazine ring, and isoxazole derivative, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of pyrazole derivatives with isoxazole and pyridazine components under specific reaction conditions to yield the target molecule. For example, one strategy involves using chloro(trimethyl)silane and heating in pyridine to facilitate the formation of the desired thioacetamide structure.

Antitubercular Activity

Recent studies have highlighted the antitubercular properties of related compounds. For instance, derivatives similar to 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-cyclohexylacetamide have shown significant efficacy against Mycobacterium tuberculosis, with some derivatives demonstrating potent activity at low concentrations .

Anticancer Properties

Compounds containing pyrazole and pyridazine structures have been reported to exhibit anticancer activity. For example, certain derivatives have been found to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and leukemia (K562), with IC50 values comparable to established chemotherapeutics .

Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has been investigated, showing inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that the compound may modulate inflammatory pathways effectively .

Case Studies

  • Antitubercular Screening : A series of synthesized compounds were tested against Mycobacterium tuberculosis strains using the BACTEC method. Compounds demonstrated varying degrees of inhibition, with some achieving over 90% inhibition at concentrations as low as 6.25 µg/mL .
  • Anticancer Activity : In vitro studies on a range of pyrazole derivatives revealed significant antiproliferative effects against MCF-7 cells, with IC50 values reported around 0.08 µM for the most active compounds .

Data Table: Biological Activities Summary

Activity TypeCompound DerivativeIC50 ValueReference
AntitubercularN-cyclohexyl derivative6.25 µg/mL
Anticancer (MCF-7)Pyrazole derivative0.08 µM
Anti-inflammatoryVarious pyrazole derivatives10 µM (approx.)

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of pyrazole and pyridazine have been synthesized and tested for their ability to inhibit various cancer cell lines. In particular, compounds that incorporate thioacetamide groups have shown promise as potential inhibitors of tumor growth by targeting specific kinases involved in cancer progression .

Case Study:
A study focused on the synthesis of pyrazole-based compounds demonstrated their effectiveness against BCR-ABL kinase, a critical target in chronic myeloid leukemia (CML). The most potent derivatives exhibited IC50 values in the nanomolar range, highlighting their potential as targeted therapies for CML .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that thioacetamide derivatives can possess broad-spectrum antibacterial and antifungal activities. The mechanism often involves disrupting microbial cell membranes or inhibiting critical biosynthetic pathways.

Case Study:
In a recent study evaluating various thioacetamide derivatives, several compounds demonstrated significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The disc diffusion method revealed zones of inhibition comparable to standard antimicrobial agents, suggesting that these compounds could serve as alternatives or adjuncts to existing antibiotics .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinities of 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide with various biological targets. These studies help elucidate the interactions at the molecular level, providing insights into how modifications to the compound's structure can enhance its biological activity.

Findings:
Docking studies have shown that the compound binds effectively to active sites of target proteins involved in cancer and microbial resistance mechanisms. This information is crucial for guiding future synthetic efforts aimed at optimizing efficacy and reducing toxicity .

Summary Table of Applications

Application AreaDescriptionKey Findings
AnticancerInhibition of BCR-ABL kinase; potential treatment for CMLPotent derivatives with low IC50 values
AntimicrobialBroad-spectrum activity against bacteria and fungiSignificant inhibition against Staphylococcus aureus
Molecular DockingPredicts binding interactions with biological targetsEffective binding at active sites; guides structural optimization

Preparation Methods

Synthetic Strategies for Pyridazine Core Formation

The pyridazine ring serves as the central scaffold of the target compound. Two primary methods dominate its synthesis: cyclocondensation of 1,4-diketones with hydrazines and ring-closing metathesis of diene precursors .

Cyclocondensation Approach

The reaction of 1,4-diketones with hydrazine hydrate in ethanol under reflux conditions produces pyridazine derivatives. For example, Akbas & Berber (2006) demonstrated that 1,1'-[5-methyl-1-(4-methylphenyl)-1H-pyrazole-3,4-diyl]diethanone condenses with thiosemicarbazide in acetic acid to form pyrazolo[3,4-d]pyridazines. This method typically achieves yields of 70–85% when conducted at 80–100°C for 6–8 hours.

Metal-Catalyzed Cyclization

Recent advancements employ palladium-catalyzed C–H activation to construct the pyridazine ring. A 2025 patent disclosed that 3,5-disubstituted pyrazolo[1,5-a]pyrimidines can be synthesized using Suzuki-Miyaura coupling, though adaptation to pyridazines requires modified ligands.

Table 1: Comparison of Pyridazine Synthesis Methods
Method Reagents Temperature (°C) Yield (%) Reference
Cyclocondensation Hydrazine hydrate, EtOH 80–100 78 ± 5
Pd-catalyzed Pd(OAc)₂, XPhos ligand 120 65

Amidation with 5-Methylisoxazol-3-amine

Functionalization of the acetamide group proceeds via Schotten-Baumann reaction or EDCI/HOBt-mediated coupling .

Acyl Chloride Route

Treatment of 2-chloroacetyl chloride with 5-methylisoxazol-3-amine in dichloromethane and triethylamine yields the acetamide derivative. The ACS Omega protocol reports 89% yield when using benzoyl chloride analogues under anhydrous conditions.

Carbodiimide Coupling

Alternative approaches employ EDCI and HOBt to activate the carboxylic acid precursor. A 2025 synthesis of N-(3-chloro-4-methylphenyl)-2-(4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6-yl)acetamide achieved 91% yield using this method.

Table 2: Amidation Efficiency by Method
Method Activator Solvent Yield (%) Reference
Acyl chloride None CH₂Cl₂ 85
EDCI/HOBt DIPEA DMF 91

Reaction Optimization and Challenges

Temperature Sensitivity

Decomposition of thioacetamide intermediates becomes significant above 150°C, necessitating precise thermal control. Microwave-assisted synthesis at 100°C reduces side reactions while maintaining 75% yield.

Purification Strategies

Chromatographic separation on silica gel (ethyl acetate/hexane, 3:7) effectively isolates the target compound. Crystallization from ethanol/water (9:1) enhances purity to >98% as verified by HPLC.

Structural Characterization

Spectroscopic Analysis

  • ¹H NMR (DMSO-d₆): δ 2.51 (s, 3H, CH₃), 6.31 (s, 1H, pyrazole-H), 7.23–7.98 (m, 9H, aromatic-H).
  • FTIR : 1674 cm⁻¹ (C=O), 1646 cm⁻¹ (C=N).
  • HRMS : m/z 436.5 [M+H]⁺.

Crystallographic Data

X-ray diffraction of analogous compounds reveals planar fused-ring systems (r.m.s. deviation 0.020 Å) with aryl substituents angled at 48.2° relative to the pyridazine plane.

Industrial-Scale Considerations

Batch processes using polymer-supported catalysts (EP0648742B1) demonstrate scalability to 50 kg batches with 78% yield. Continuous flow systems reduce hydrogen sulfide exposure risks during thioether formation.

Q & A

Q. What are the recommended multi-step synthetic routes for this compound, and how can purity be ensured?

The synthesis typically involves coupling pyridazine-thioether and acetamide moieties via nucleophilic substitution. Key steps include:

  • Thiolation of pyridazine intermediates using reagents like Lawesson’s reagent .
  • Acetamide coupling under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .

Q. Which analytical techniques are critical for structural confirmation?

Use a combination of:

  • ¹H/¹³C NMR : To verify substituent positions on pyridazine and isoxazole rings .
  • High-resolution mass spectrometry (HRMS) : For exact mass validation .
  • IR spectroscopy : To confirm thioether (C-S, ~600 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) bonds .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

Prioritize target-specific assays based on structural analogs:

  • Enzyme inhibition : Kinase or protease assays (e.g., fluorescence-based ADP-Glo™) due to pyridazine’s ATP-binding mimicry .
  • Anti-inflammatory : COX-2 inhibition measured via ELISA .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Temperature control : Maintain 60–80°C during thiolation to minimize side reactions .
  • Catalysts : Use Pd(OAc)₂ for Suzuki-Miyaura coupling of pyrazole-phenyl groups (yield increase from 45% to 72%) .
  • Solvent selection : Replace DMF with acetonitrile to reduce byproducts in acetamide coupling .

Q. How should conflicting bioactivity data across studies be resolved?

  • Dose-response curves : Validate IC₅₀ values across multiple concentrations .
  • Assay standardization : Use identical cell lines (e.g., HepG2 vs. HEK293 may show variability) .
  • Metabolic stability testing : Rule out false negatives due to rapid hepatic clearance .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Core modifications : Replace pyridazine with triazine to assess binding affinity changes .
  • Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance enzyme inhibition .
  • Bioisosteric replacement : Swap isoxazole with oxazole to evaluate solubility effects .

Q. Which advanced techniques elucidate the compound’s mechanism of action?

  • X-ray crystallography : Resolve ligand-target co-crystal structures (e.g., with kinase domains) .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (ka/kd) to receptors .
  • Transcriptomic profiling : RNA-seq to identify downstream gene regulation .

Q. How can computational methods predict off-target interactions?

  • Molecular docking : Use AutoDock Vina to screen against the PDB database .
  • Pharmacophore modeling : Identify essential features (e.g., hydrogen bond donors) with Schrödinger .
  • ADMET prediction : SwissADME for bioavailability and toxicity profiling .

Q. What methodologies assess compound stability under physiological conditions?

  • Forced degradation : Expose to pH 1.2 (gastric) and pH 7.4 (blood) buffers at 37°C for 24 hours .
  • LC-MS stability monitoring : Track degradation products (e.g., hydrolysis of acetamide) .
  • Light sensitivity : Store in amber vials if UV-Vis shows photodegradation .

Q. How can in vivo efficacy be evaluated while minimizing toxicity?

  • Rodent models : Use xenograft mice for antitumor activity with weekly IV dosing (10 mg/kg) .
  • Toxicokinetics : Measure plasma half-life and organ accumulation via LC-MS/MS .
  • Histopathology : Assess liver/kidney toxicity post-treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.